molecular formula C22H20N2O B4140347 {1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL

{1-[(3-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL

Cat. No.: B4140347
M. Wt: 328.4 g/mol
InChI Key: JJCXZKVCFIKTCO-UHFFFAOYSA-N
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Description

1-(3-methylbenzyl)-1H-benzimidazol-2-ylmethanol: is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methylbenzyl)-1H-benzimidazol-2-ylmethanol typically involves multi-step organic reactions. One common method includes the cyclization of 2-haloanilines with aldehydes and sodium azide in the presence of a copper catalyst. This reaction proceeds in DMSO at elevated temperatures (around 120°C) for several hours . The resulting benzimidazole intermediate is then further functionalized to introduce the phenylmethanol and 3-methylbenzyl groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the benzimidazole ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: In chemistry, 1-(3-methylbenzyl)-1H-benzimidazol-2-ylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its benzimidazole core is known to interact with various biological targets, making it a valuable tool in biochemical studies.

Medicine: In medicine, benzimidazole derivatives are known for their therapeutic properties, including antimicrobial, antiviral, and anticancer activities . This compound could be explored for similar applications, potentially leading to the development of new drugs.

Industry: Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-1H-benzimidazol-2-ylmethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects .

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    1-(2-methylbenzyl)-1H-benzimidazol-2-ylmethanol): A similar compound with a different substitution pattern on the benzyl group.

    1-(3-methylbenzyl)-1H-benzimidazol-2-ylmethanol): Another derivative with an additional methyl group on the phenyl ring.

Uniqueness: The uniqueness of 1-(3-methylbenzyl)-1H-benzimidazol-2-ylmethanol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both the phenylmethanol and 3-methylbenzyl groups provides opportunities for unique interactions with molecular targets, potentially leading to novel applications in various fields .

Properties

IUPAC Name

[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16-8-7-9-17(14-16)15-24-20-13-6-5-12-19(20)23-22(24)21(25)18-10-3-2-4-11-18/h2-14,21,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCXZKVCFIKTCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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